

An In-depth Technical Guide to Chloroazodin (C2H4Cl2N6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (C₂H₄Cl₂N₆), also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic notable for its prolonged antimicrobial action. This document provides a comprehensive technical overview of **Chloroazodin**, consolidating available data on its chemical properties, synthesis, mechanism of action, antimicrobial efficacy, and safety profile. Due to the limited recent research on this compound, this guide draws from foundational literature and analogous compounds to present a complete picture for researchers and drug development professionals.

Introduction

Chloroazodin is a crystalline solid characterized by its bright yellow color and a faint odor of chlorine.[1] It has historically been used for the disinfection of wounds, as a packing for dental caries, and for irrigation purposes.[1][2] Its primary advantage lies in its slow reaction with water, which results in a sustained release of chlorine and, consequently, a long-lasting antiseptic effect.[1][2]

Chemical and Physical Properties

Chloroazodin is sparingly soluble in water and most organic solvents and is sensitive to light and heat, with a potential for explosion if heated above 155°C.[1][2]



Property	Value	Reference(s)
Molecular Formula	C2H4Cl2N6	[3]
IUPAC Name	(1E)-2-chloro-1-[(E)-N'- chlorocarbamimidoyl]iminogua nidine	[3]
CAS Number	502-98-7	[3]
Molecular Weight	183.00 g/mol	[3]
Appearance	Bright yellow crystalline solid	[1][2]
Odor	Faint chlorine-like	[1][2]
Melting Point	146-147 °C	[1][2]
Boiling Point	258-259 °C	[1][2]
Solubility	Mostly insoluble in water and organic solvents	[1][2]
Stability	Unstable to light and heat; explodes above 155°C	[1][2]

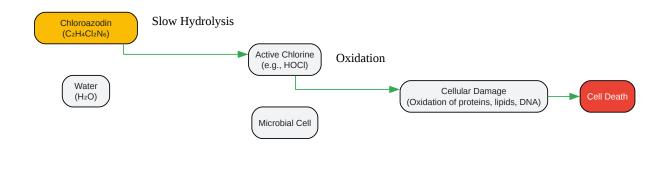
Synthesis of Chloroazodin

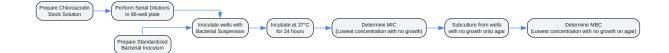
Detailed experimental protocols for the synthesis of **Chloroazodin** are not readily available in recent literature. However, based on its chemical structure, a plausible synthetic pathway involves the chlorination of azodicarbonamidine. The synthesis would likely proceed in a multistep manner, beginning with the formation of a guanidine derivative, followed by an oxidation to form the azo linkage, and finally, N-chlorination.

A generalized conceptual workflow for the synthesis is presented below.









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